

Spectroscopic Data of 2-Methyl-4-phenylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4-phenylpyridine

Cat. No.: B085350

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Disclaimer: Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, and MS) for **2-Methyl-4-phenylpyridine** could not be located. The following guide provides predicted spectroscopic data based on the analysis of structurally similar compounds, namely 2-methylpyridine and 4-phenylpyridine. This information is intended to offer a scientifically informed estimation of the expected spectral characteristics for researchers, scientists, and drug development professionals. All experimental protocols are representative examples for the respective techniques.

Predicted Spectroscopic Data

The structural features of **2-Methyl-4-phenylpyridine**, combining a substituted pyridine ring and a phenyl group, suggest a complex and informative spectroscopic profile. The following tables summarize the predicted quantitative data for its ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **2-Methyl-4-phenylpyridine**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 8.6	Doublet	1H	H6 (Pyridine)
~ 7.5 - 7.7	Multiplet	5H	Phenyl Protons
~ 7.3	Doublet	1H	H5 (Pyridine)
~ 7.2	Singlet	1H	H3 (Pyridine)
~ 2.6	Singlet	3H	Methyl Protons

Table 2: Predicted ^{13}C NMR Data for **2-Methyl-4-phenylpyridine**

Chemical Shift (δ , ppm)	Carbon Assignment
~ 159	C2 (Pyridine)
~ 150	C6 (Pyridine)
~ 149	C4 (Pyridine)
~ 138	C1' (Phenyl)
~ 129	C2', C6' (Phenyl)
~ 128	C3', C5' (Phenyl)
~ 127	C4' (Phenyl)
~ 122	C5 (Pyridine)
~ 121	C3 (Pyridine)
~ 24	Methyl Carbon

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **2-Methyl-4-phenylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H Stretch
2980 - 2900	Medium	Aliphatic C-H Stretch (Methyl)
1600 - 1580	Strong	C=C Ring Stretch (Pyridine)
1500 - 1400	Strong	C=C Ring Stretch (Phenyl)
1450 - 1350	Medium	C-H Bend (Methyl)
850 - 750	Strong	C-H Out-of-plane Bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **2-Methyl-4-phenylpyridine**

m/z	Relative Intensity	Assignment
169	High	[M] ⁺ (Molecular Ion)
168	Moderate	[M-H] ⁺
154	Moderate	[M-CH ₃] ⁺
91	Low	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Low	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.09 s
 - Spectral Width: 20.5 ppm
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.36 s
 - Spectral Width: 240 ppm
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal (0.00 ppm for ^1H) or the residual solvent signal of CDCl_3 (77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the uATR accessory.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

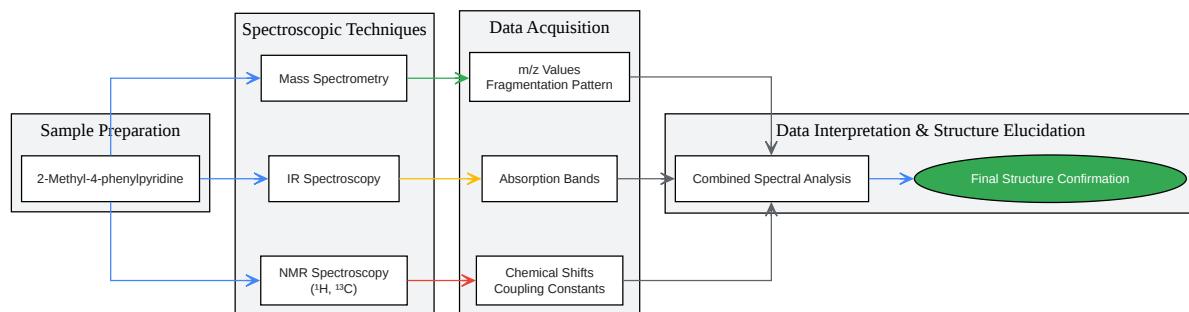
Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS), such as an Agilent 7890B GC system connected to a 5977A MSD.
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
 - Inlet Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: m/z 40 - 500

- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and major fragment ions.

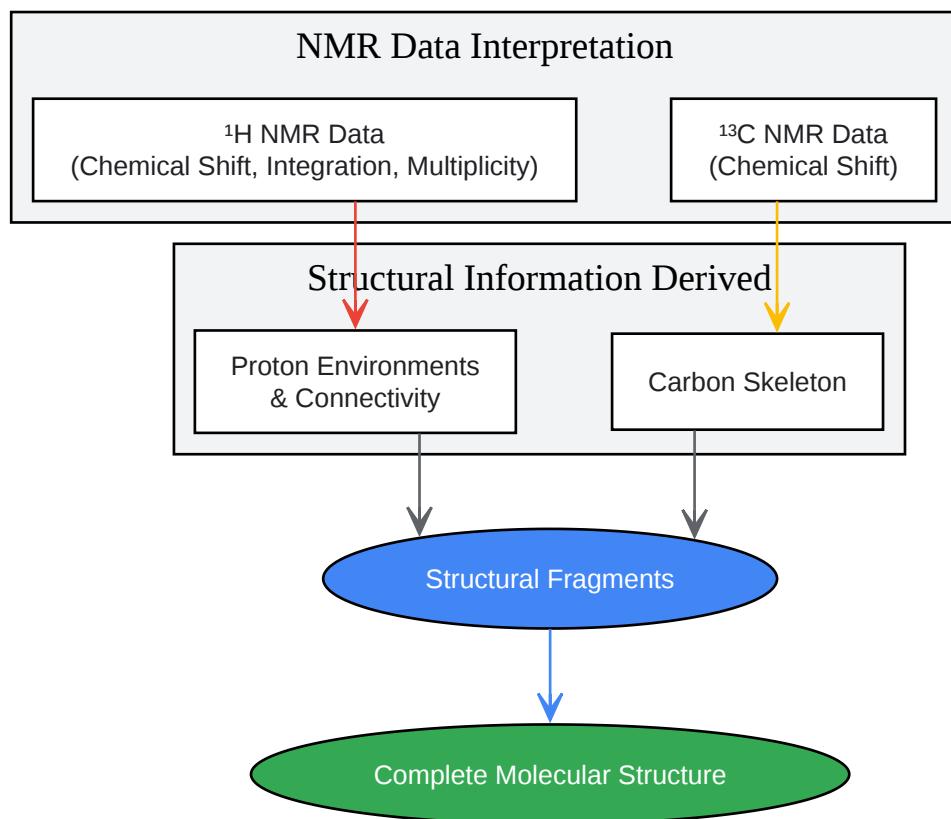
Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **2-Methyl-4-phenylpyridine**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: NMR Data to Structure Pathway.

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